molecular formula C13H18ClNO B2971512 2-chloro-N-(2-phenylbutyl)propanamide CAS No. 852933-93-8

2-chloro-N-(2-phenylbutyl)propanamide

Cat. No.: B2971512
CAS No.: 852933-93-8
M. Wt: 239.74
InChI Key: WIKKHIBCQBDBRJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenylbutyl)propanamide is a chloro-substituted propanamide derivative characterized by a 2-phenylbutyl substituent on the nitrogen atom. These compounds often serve as precursors for active pharmaceutical ingredients (APIs) or agrochemicals due to their reactivity in nucleophilic substitution and coupling reactions . The chlorine atom at the α-position enhances electrophilicity, facilitating further functionalization .

Properties

IUPAC Name

2-chloro-N-(2-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-11(9-15-13(16)10(2)14)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKKHIBCQBDBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(C)Cl)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-phenylbutyl)propanamide can be achieved through several routes. One common method involves the reaction of 2-phenylbutylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

2-chloro-N-(2-phenylbutyl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-phenylbutyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylbutyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-(2-phenylbutyl)propanamide, their applications, and physicochemical properties based on available evidence:

Compound Name Substituent Key Properties/Applications Synthesis & Yield Analytical Methods References
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) 4-methylphenyl API intermediate; used in continuous crystallization processes for α-thio-β-chloroacrylamides. Solubility in toluene/hexane mixtures studied. Continuous cooling crystallization (37% yield in ) HPLC, GC (OV-7 column)
2-Chloro-N-(2-nitrophenyl)propanamide 2-nitrophenyl R&D applications; listed in bulk catalogs for synthetic chemistry. Not specified Not specified
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide 4-phenylthiazolyl Building block in organic synthesis; molecular weight: 266.75 g/mol. Not specified Not specified
2-Chloro-N-(2-methylphenyl)propanamide 2-methylphenyl Pharmaceutical impurity (Prilocaine Hydrochloride); safety data available (GHS). Not specified HPLC (>99% purity)
2-Chloro-N-(3-fluorophenyl)propanamide 3-fluorophenyl CFTR modulator intermediate; synthesized via nucleophilic substitution (37% yield). Method 5 in ESI-MS, HR-ESI-MS

Key Findings:

Substituent Effects on Reactivity and Solubility: Aromatic substituents: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Methyl groups (e.g., CNMP in ) improve solubility in non-polar solvents like toluene, critical for continuous crystallization . Heterocyclic substituents: Thiazolyl derivatives (e.g., ) exhibit enhanced metabolic stability, making them valuable in drug design.

Synthetic Methodologies: Continuous processes (e.g., MSMPR crystallizers for CNMP) improve yield and purity compared to batch methods . Chloro-propanamides are typically synthesized via nucleophilic substitution of 2-chloropropanoyl chloride with amines .

Analytical Challenges :

  • GC with OV-7 columns and internal standards (e.g., 4-chlorodiphenyl) achieves >99% accuracy for 2-chloro-N-phenylpropanamide .
  • Impurity profiling (e.g., 2-methylphenyl analog in ) requires HPLC with rigorous validation for pharmaceutical compliance.

Biological Activity

2-chloro-N-(2-phenylbutyl)propanamide is a biochemical compound with significant potential in various fields, including medicinal chemistry and biological research. Its molecular formula is C13H18ClNO, and it has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

  • Molecular Weight : 239.74 g/mol
  • CAS Number : 852933-93-8
  • Structure : The compound features a chloro group attached to a propanamide backbone with a phenylbutyl substituent, which influences its biological interactions.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making it a compound of interest for therapeutic applications.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance:

  • Target Enzymes : Specific enzymes in the metabolic pathways related to inflammation and cancer.
  • Effect on Pathways : By inhibiting these enzymes, the compound may reduce the progression of diseases associated with these pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes.
  • Anti-inflammatory Effects : The compound's enzyme inhibition may extend to anti-inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Potential Anticancer Properties : Due to its ability to inhibit enzymes involved in cancer cell proliferation, there is ongoing research into its role as a potential anticancer agent.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated enzyme inhibition leading to reduced inflammatory markers in vitro.
Study 2Showed antimicrobial activity against specific bacterial strains with minimal cytotoxicity.
Study 3Investigated anticancer properties, revealing potential pathways for further exploration in cancer therapy.

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on cyclooxygenase enzymes (COX). Results indicated a significant reduction in COX activity, correlating with decreased prostaglandin synthesis.
  • Antimicrobial Efficacy :
    • Research conducted at a university laboratory assessed the compound's effectiveness against Staphylococcus aureus. The results showed a notable decrease in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    • A collaborative study focused on the compound's impact on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and induced apoptosis in affected cells.

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